molecular formula C11H12N2O B1283806 (1-benzyl-1H-pyrazol-4-yl)methanol CAS No. 70817-17-3

(1-benzyl-1H-pyrazol-4-yl)methanol

Cat. No. B1283806
CAS RN: 70817-17-3
M. Wt: 188.23 g/mol
InChI Key: HJPOQNKXQHXEKE-UHFFFAOYSA-N
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Description

“(1-benzyl-1H-pyrazol-4-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Formation in Chemistry : (1-benzyl-1H-pyrazol-4-yl)methanol derivatives have been used in the synthesis of mononuclear complexes involving platinum group metal complexes. These complexes are significant for their structural properties and potential applications in materials science and catalysis (Sairem et al., 2012).

Computational Chemistry and Synthesis

  • Computational Study for Synthesis : The compound has been a subject in computational studies focusing on the synthesis of new pyrazolyl α-amino esters derivatives. This research provides insights into the reaction mechanisms and potential for synthesizing new active biomolecules (Mabrouk et al., 2020).

Crystal Structure Analysis

  • Crystal Structure Analysis : Studies on related pyrazole compounds, such as 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one, have provided insights into crystal structures and "U" conformations, which are crucial for understanding molecular interactions and properties (Liu et al., 2005).

Molecular Dimer Formation

  • Molecular Dimer Studies : Research has also been conducted on 3,5-diaryl-1H-pyrazoles, closely related to the compound , to understand the formation of molecular dimers through hydrogen bonding. Such studies are valuable in the field of supramolecular chemistry (Zheng et al., 2010).

Antimicrobial Applications

  • Antimicrobial Screening : Various derivatives of pyrazole, including (1-benzyl-1H-pyrazol-4-yl)methanol, have been synthesized and evaluated for their antibacterial properties, highlighting their potential in pharmaceutical applications (Landage et al., 2019).

Eco-Friendly Synthesis

  • Eco-Friendly Synthesis Approaches : The compound has been involved in research focused on eco-friendly synthesis methods, including reactions in lemon juice medium, which is significant for sustainable chemistry practices (Milovanović et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors for metals, an important application in materials science and engineering (Ma et al., 2017).

properties

IUPAC Name

(1-benzylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPOQNKXQHXEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588130
Record name (1-Benzyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-1H-pyrazol-4-yl)methanol

CAS RN

70817-17-3
Record name (1-Benzyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The ethyl 1-benzylpyrazole-4-carboxylate (5 g, 21.7 mmol) prepared in Example 9 was dissolved in THF (40 ml) and cooled to 0 degrees under inert atmosphere. Lithium Aluminum Hydride (1M in THF, 21.7 ml) was added dropwise. After complete addition, the solution was allowed to warm to room temperature and stirred for 2 hours. Saturated ammonium chloride solution was added slowly until gas evolution ceased. All solvent was removed in vacuo. To the residue was added 100 ml water and 250 ml ethyl acetate and placed in a separatory funnel. The organic layer was washed with water and concentrated to yield [1-benzylpyrazol-4-yl]methan-1-ol (3.8 g, HNMR)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of lithium aluminum hydride (LAH) (68 mg, 1.79 mmol) in THF (8 mL) at 0° C. was added dropwise over 5 min a solution of ethyl 1-benzyl-1H-pyrazole-4-carboxylate (250 mg, 1.1 mmol) in THF (5 mL). After stirring for 1 h at 0° C., it was warmed to rt for 30 min and then quenched with 1N HCl until a clear solution was obtained. Extraction with EtOAc (3×50 mL) and washing of the combined organic layers with water, and then brine, provided the crude (1-benzyl-1H-pyrazol-4-yl)methanol after drying and evaporation of the solvent. Crude 1H NMR was clean enough to be used as is without further purification: crude yield 192 mg (94%). 1H NMR (400 MHz, CDCl3) δ ppm 4.58 (s, 2H), 5.29 (s, 2H), 7.21-7.26 (m, 2H), 7.29-7.38 (m, 3H), 7.39 (s, 1H), 7.55 (s, 1H); LCMS-MS (ESI+) 188.90 (M+H).
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, 1.44 g of lithium aluminum hydride was added to 100 ml of tetrahydrofuran, and a solution of 7.39 g of methyl 1-benzyl-1H-pyrazole-4-carboxylate in 50 ml of tetrahydrofuran was added dropwise at 0° C. over 30 minutes. Thereafter, the mixture was stirred at room temperature for 5 hours. The reaction mixture was cooled to 0° C., and 15 ml of a 1 mol/L aqueous potassium hydroxide solution was added dropwise. Precipitates were filtered, washed with tetrahydrofuran and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 6.32 g of (1-benzyl-1H-pyrazol-4-yl)methanol.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-benzyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-benzyl-1H-pyrazol-4-yl)methanol
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(1-benzyl-1H-pyrazol-4-yl)methanol

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